molecular formula C22H22BrCl2N5O B12711188 1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-60-6

1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12711188
CAS No.: 93637-60-6
M. Wt: 523.2 g/mol
InChI Key: RLCGSBHMACFWNV-UVHMKAGCSA-N
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Description

1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a bromophenyl group, and a bis(2-chloroethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the imidazole derivative with bis(2-chloroethyl)amine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-1-acetic acid derivatives: Compounds with similar imidazole ring structures but different substituents.

    Bromophenyl derivatives: Compounds containing the bromophenyl group with varying functional groups.

    Bis(2-chloroethyl)amino derivatives: Compounds with the bis(2-chloroethyl)amino group attached to different core structures.

Uniqueness

1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of the imidazole ring, bromophenyl group, and bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

93637-60-6

Molecular Formula

C22H22BrCl2N5O

Molecular Weight

523.2 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-bromophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C22H22BrCl2N5O/c23-19-5-3-18(4-6-19)21-14-29(16-26-21)15-22(31)28-27-13-17-1-7-20(8-2-17)30(11-9-24)12-10-25/h1-8,13-14,16H,9-12,15H2,(H,28,31)/b27-13+

InChI Key

RLCGSBHMACFWNV-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Br)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Br)N(CCCl)CCCl

Origin of Product

United States

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